Comprehensive Structure Elucidation of (R)-Isoindoline-1-Carboxylic Acid
Comprehensive Structure Elucidation of (R)-Isoindoline-1-Carboxylic Acid
[1][2]
Executive Summary: The Scaffold and the Challenge
(R)-Isoindoline-1-carboxylic acid (CAS: 1388796-96-0) represents a critical pharmacophore in modern drug discovery.[1][2] As a conformationally restricted analogue of (R)-phenylglycine , it serves as a high-value scaffold for peptidomimetics, kinase inhibitors, and asymmetric organocatalysts.[2]
The elucidation of this structure presents a unique set of challenges compared to acyclic amino acids. The fusion of the benzene ring to the pyrrolidine core creates a rigid bicyclic system where the assignment of the absolute configuration (AC) at the C1 position is paramount for biological activity.
This guide moves beyond basic characterization, detailing the rigorous protocols required to definitively assign the (R)-configuration, quantify enantiomeric excess (ee%), and validate structural integrity.[2]
Structural Characterization: Establishing Connectivity
Before addressing stereochemistry, the connectivity must be unequivocally established. The isoindoline core exhibits distinct NMR signatures arising from its rigid bicyclic nature.
Mass Spectrometry (HRMS)[2]
-
Ionization: ESI+ (Electrospray Ionization).[2]
-
Expected [M+H]+: m/z 164.0712 (Calculated for C9H10NO2).[2]
-
Fragmentation Pattern: Look for the characteristic loss of the carboxyl group (
, loss of COOH) and the tropylium-like cation formation typical of benzyl-amine substructures.
NMR Spectroscopy: The Diastereotopic Signature
The defining feature of the isoindoline-1-carboxylic acid 1H-NMR spectrum is the magnetic inequivalence of the methylene protons at position 3 (C3), induced by the chiral center at C1.
Table 1: Key 1H-NMR Diagnostic Signals (D2O/DCl, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| C1 | Benzylic CH | 5.45 - 5.60 | Singlet (s) | N/A | |
| C3 | Benzylic CH | 4.60 - 4.85 | AB System (dd) | Critical: Protons are diastereotopic due to C1 chirality.[1][2] | |
| Ar | Aromatic | 7.30 - 7.50 | Multiplet (m) | - | Fused benzene ring.[1][2] |
Expert Insight: In achiral solvents, if C3 appears as a singlet, it often indicates rapid ring inversion or lack of stereochemical integrity.[2] The observation of a distinct AB system (or broadened doublet) is a primary indicator that the chiral center at C1 is exerting a steric influence on the ring conformation.
Absolute Configuration (AC) Determination
Assigning the (R)-configuration is the most critical step. Relying solely on optical rotation signs from literature can be risky due to solvent and pH dependence. We employ a Triangulated Approach for definitive assignment.
Workflow Visualization
Figure 1: Triangulated workflow for absolute configuration assignment. Method A is the gold standard; Method B is the standard laboratory technique.
Protocol: Mosher's Amide Method (NMR)
Since the isoindoline nitrogen is a secondary amine, it reacts readily with Mosher's acid chloride (MTPA-Cl).[2] This is the most accessible method for labs without X-ray facilities.
-
Derivatization: React the substrate separately with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in the presence of triethylamine/DMAP.[1][2] -
Analysis: Acquire 1H-NMR spectra of both diastereomers.
-
Logic: Analyze the chemical shift differences (
) of the C3 protons.-
In the (R)-isoindoline derivative, the phenyl group of the MTPA moiety will shield specific protons relative to the (S)-derivative based on the preferred conformer.
-
Validation: Ensure the
values follow a consistent spatial sign distribution consistent with the Mosher model for cyclic secondary amines.
-
Protocol: X-Ray Crystallography (Gold Standard)
If the free amino acid does not crystallize well, the Hydrochloride (HCl) or Hydrobromide (HBr) salts are preferred.[2]
-
Flack Parameter: For the HBr salt, a Flack parameter near 0.0 indicates correct absolute structure assignment; a value near 1.0 indicates inverted structure.
-
Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,
).[2]
Enantiomeric Purity Assessment (Chiral HPLC)
Determining the enantiomeric excess (ee%) requires specific chiral stationary phases (CSPs) capable of recognizing the zwitterionic or amphoteric nature of the amino acid.
Method Development Strategy
Direct separation of the free amino acid is often difficult due to peak tailing. Two robust approaches are recommended:
Approach A: Crown Ether Columns (Direct Analysis)
-
Mechanism: Host-guest interaction between the crown ether and the primary ammonium group (requires acidic mobile phase).
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water/methanol.
-
Pros: No derivatization required.
-
Cons: Corrosive mobile phase; requires the amine to be protonated.
Approach B: Derivatization (Marfey's Reagent or FDAA) [2]
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]
-
Column: Standard C18 Reversed Phase.
-
Mechanism: FDAA reacts with the secondary amine to form diastereomers.
-
Resolution: Diastereomers are separated based on hydrophobicity differences.
-
Elution Order: For L-FDAA derivatives, the D-isomer (non-natural) usually elutes after the L-isomer (natural) on C18 columns, but this must be validated for the isoindoline core.[2]
Recommended Protocol (Polysaccharide CSP)
If avoiding derivatization is preferred but Crown Ethers are unavailable, use Zwitterionic phases.[2]
-
Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Detection: UV @ 254 nm.
-
Target: ee% > 98.5% for pharmaceutical applications.
Synthesis & Resolution Pathway
To ensure the isolation of the (R)-isomer, a resolution strategy is often more scalable than asymmetric synthesis for this specific scaffold.
Figure 2: Synthesis and resolution pathway.[1][2] The racemic precursor is typically accessible via Strecker synthesis or cyclization of phthalic derivatives.
References
-
Smolecule. (2024). (R)-Isoindoline-1-carboxylic acid: Structure and Properties. Retrieved from [2]
-
Lintuluoto, J. M., Nakayama, K., & Setsune, J. (2006).[2][3] Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. Chemical Communications.[3] Retrieved from [2]
-
Harada, N., et al. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules. Retrieved from [2]
-
Organic Chemistry Portal. (2023). Synthesis of Isoindolinones and Isoindoline Derivatives. Retrieved from [2]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[2][4] Retrieved from
Sources
- 1. 96016-96-5|Isoindoline-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
